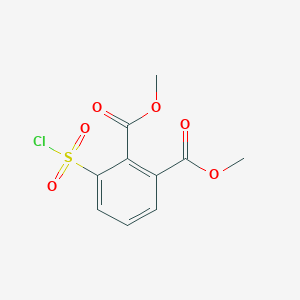

Dimethyl 3-(chlorosulfonyl)phthalate

Overview

Description

Dimethyl 3-(chlorosulfonyl)phthalate is an organic compound with the molecular formula C10H9ClO6S. It is a derivative of phthalic acid, where the phthalate ester is substituted with a chlorosulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

Phthalates are known to be endocrine-disrupting chemicals . They can interact with hormone synthesis, transport, and metabolism , affecting the hormone balance of the organism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

The aerobic biodegradation of phthalates is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), that is further biodegraded through a two-step di-oxygenation reaction .

Pharmacokinetics

Phthalates in general are known to be metabolized in the body and excreted in urine and feces .

Result of Action

Exposure to phthalates has been associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

Phthalates are ubiquitous chemicals produced in high volumes. They are used as plasticizers in consumer products. Their widespread application and exposure have raised concerns about human health . Research has shown that exposure to phthalates is associated with various disorders, but most significantly with reproductive disorders .

Preparation Methods

Dimethyl 3-(chlorosulfonyl)phthalate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phthalate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective substitution of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Dimethyl 3-(chlorosulfonyl)phthalate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Reduction Reactions: The compound can be reduced to form dimethyl 3-(sulfanyl)phthalate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include chlorosulfonic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3-(chlorosulfonyl)phthalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Dimethyl 3-(chlorosulfonyl)phthalate can be compared with other similar compounds, such as:

Dimethyl phthalate: A simpler ester of phthalic acid without the chlorosulfonyl group.

Dimethyl 3-(sulfanyl)phthalate: A reduced form of this compound.

Dimethyl 3-(sulfonyl)phthalate: An oxidized form of the compound.

The uniqueness of this compound lies in its chlorosulfonyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other phthalate derivatives.

Properties

IUPAC Name |

dimethyl 3-chlorosulfonylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO6S/c1-16-9(12)6-4-3-5-7(18(11,14)15)8(6)10(13)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRKGIKRCHFJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334575 | |

| Record name | Dimethyl 3-(chlorosulfonyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142576-66-7 | |

| Record name | Dimethyl 3-(chlorosulfonyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

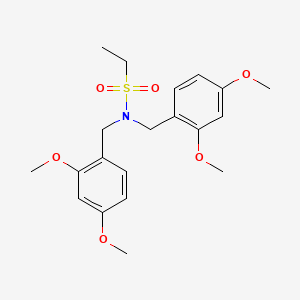

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1405069.png)

![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)

![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)

![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)

![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)